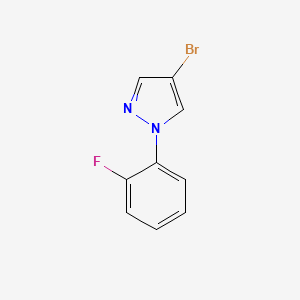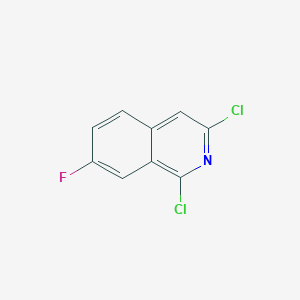
4-tert-Butylpiperidin
Übersicht
Beschreibung
4-tert-Butylpiperidine is an organic compound with the chemical formula C9H19N. It is a derivative of piperidine, where a tert-butyl group is attached to the fourth carbon of the piperidine ring. This compound is a colorless or light yellow liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Wissenschaftliche Forschungsanwendungen
4-tert-Butylpiperidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-tert-Butylpiperidine (tBP) is commonly used as an additive in the electrolyte of dye-sensitized solar cells . Its primary target is the electrolyte within these solar cells, where it plays a crucial role in enhancing the open-circuit voltage .
Mode of Action
The compound interacts with the electrolyte in a way that increases the open-circuit voltage of the solar cell . This interaction also reduces the conductivity of the electrolyte, which in turn affects the size of the short-circuit current .
Biochemical Pathways
Its role in dye-sensitized solar cells suggests it may influence electron transport pathways within the cell, given its impact on open-circuit voltage and short-circuit current .
Pharmacokinetics
Its physical properties, such as its liquid state and a boiling point of 195-196°c , suggest that it could have high volatility and low water solubility, which could impact its bioavailability.
Result of Action
The primary molecular effect of tBP’s action is the enhancement of the open-circuit voltage in dye-sensitized solar cells . On a cellular level, this results in an overall increase in the efficiency of the solar cell, despite a reduction in the electrolyte’s conductivity .
Action Environment
Environmental factors such as temperature and light intensity could potentially influence the action, efficacy, and stability of tBP. For instance, its boiling point suggests that it could evaporate under high-temperature conditions, which could impact its effectiveness . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Butylpiperidine can be synthesized through several methods. One common approach involves the substitution reaction on the piperidine molecule to introduce the tert-butyl group. This can be achieved by reacting piperidine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In industrial settings, the production of 4-tert-Butylpiperidine often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperature and pressure to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound of 4-tert-Butylpiperidine, lacking the tert-butyl group.
4-tert-Butylpyridine: A similar compound where the piperidine ring is replaced with a pyridine ring.
Uniqueness
4-tert-Butylpiperidine is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
4-tert-butylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKTZOUPCDMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062035 | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-42-4 | |
| Record name | 4-(1,1-Dimethylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZ9SC8WCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-tert-butylpiperidine used in the synthesis of phenyl propargyl amine derivatives, and what is the significance of these derivatives?
A: 4-tert-butylpiperidine serves as a key reactant in the synthesis of phenyl propargyl amine derivatives, specifically acting as the amine source in an alkylation reaction. [] The research highlights a three-step synthesis of a specific phenyl propargyl amine derivative (compound I in the study) exhibiting rodenticidal activity. This derivative was synthesized by alkylating 4-tert-butylpiperidine with a specifically designed bromide, 3,5-bis(trifluoromethyl)phenylpropargyl bromide. [] The study further explored the compound's toxicity, determining an oral LD50 of 68 mg/kg in mice. [] This research is significant as it explores a novel synthetic route for a potentially valuable rodenticide.
Q2: How does the tert-butyl group in 4-tert-butylpiperidine influence the stereochemistry of alkylation reactions?
A: The presence of the bulky tert-butyl group in 4-tert-butylpiperidine plays a crucial role in directing the stereochemical outcome of alkylation reactions. When the nitrogen of 4-tert-butylpiperidine is further substituted with a N'-tert-butylformimidoyl group, alkylation with electrophiles occurs preferentially at the equatorial position, leading to the formation of equatorial 2-substituted piperidines. [] This stereoselectivity arises from the steric hindrance imposed by the tert-butyl group, which favors the approach of the electrophile from the less hindered equatorial direction. Further lithiation and alkylation of these 2-substituted piperidines result in diequatorial 2,6-disubstituted piperidines. [] This contrasts with piperidines stabilized by the N-(tert-butoxycarbonyl) group, where axial 6-substituted products are favored. [] This difference in stereochemical outcome highlights the significant influence of protecting groups on the reactivity and stereoselectivity of piperidine alkylation reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














